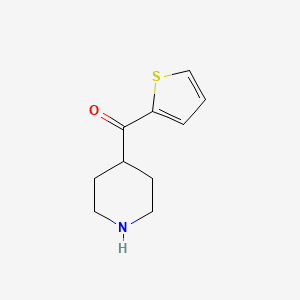

Piperidin-4-yl(thiophen-2-yl)methanone

Description

Structure

3D Structure

Properties

IUPAC Name |

piperidin-4-yl(thiophen-2-yl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NOS/c12-10(9-2-1-7-13-9)8-3-5-11-6-4-8/h1-2,7-8,11H,3-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QBJGQECJNLNPLJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1C(=O)C2=CC=CS2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00571700 | |

| Record name | (Piperidin-4-yl)(thiophen-2-yl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00571700 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

195.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

86542-98-5 | |

| Record name | (Piperidin-4-yl)(thiophen-2-yl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00571700 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for Piperidin 4 Yl Thiophen 2 Yl Methanone

Strategic Retrosynthetic Analysis for the Methanone (B1245722) Framework and Heterocyclic Moieties

Retrosynthetic analysis is a problem-solving technique for planning organic syntheses by working backward from the target molecule to simpler, commercially available starting materials. ias.ac.inamazonaws.com For Piperidin-4-yl(thiophen-2-yl)methanone, the analysis reveals several logical disconnection points, suggesting multiple synthetic pathways.

The most evident disconnection is at the C-N bond of the piperidine (B6355638) ring and the carbonyl carbon, which corresponds to an amide bond formation or a related acylation reaction. This leads to two primary sets of precursors:

Pathway A: 4-(Thiophene-2-carbonyl)piperidine, which can be further disconnected. This approach suggests the acylation of piperidine with a thiophene-2-carbonyl derivative.

Pathway B: Piperidine-4-carboxylic acid (or its activated derivative) and thiophene (B33073). This disconnection implies a Friedel-Crafts acylation or a related coupling reaction.

A second key disconnection breaks the C-C bond between the carbonyl group and the thiophene ring. This suggests a reaction between a piperidine-4-carbonyl derivative (acting as an acylating agent) and a thiophene nucleophile (e.g., 2-lithiothiophene or a thiophene Grignard reagent).

A third approach involves disconnecting the C-C bond between the carbonyl group and the piperidine ring. This would involve an organometallic piperidine species and a thiophene-2-carbonyl electrophile.

These primary disconnections form a "retrosynthetic tree," allowing chemists to evaluate and choose the most viable and efficient route based on the availability of starting materials, reaction reliability, and stereochemical control. ias.ac.in

Development of Key Precursor Syntheses for Stereocontrol and Functionalization

Piperidine Precursors: Substituted piperidines are vital structural motifs in medicinal chemistry. nih.gov The synthesis of functionalized piperidine precursors for this target molecule often starts from readily available materials.

From Pyridines: A common route to piperidine-4-carboxylic acid is the catalytic hydrogenation of isonicotinic acid (pyridine-4-carboxylic acid). google.com Catalysts like Raney Nickel or platinum oxides are often employed, though conditions must be carefully controlled to achieve high yields. google.com

From Piperidin-4-one: Commercially available N-protected piperidin-4-ones can be converted to various 4-substituted precursors. For instance, N-Boc-piperidin-4-one can undergo reactions to introduce the required carbonyl functionality.

Stereocontrolled Synthesis: For creating more complex, stereochemically defined piperidine derivatives, advanced methods like asymmetric dearomatization of pyridines or diastereoselective additions to piperidine enamines are employed. rsc.orgacs.org Chemo-enzymatic methods, using enzymes like ene-reductases, have emerged as powerful tools for producing chiral piperidines with high enantiomeric excess. acs.org A feasible route to chiral 2-substituted piperidine-4-carboxylic acids has been established from N-Cbz amino acid derivatives. researchgate.net

Thiophene Precursors: The primary thiophene precursor required is typically an activated form of thiophene-2-carboxylic acid.

Thiophene-2-carbonyl chloride: This key intermediate is often prepared from thiophene-2-carboxylic acid using standard chlorinating agents like thionyl chloride or oxalyl chloride. sigmaaldrich.comnih.gov Recent methods also describe its preparation directly from thiophene and oxalyl chloride at elevated temperatures or through a cost-effective process involving the liquid-phase aerobic oxidation of 2-acetylthiophene. acs.orggoogle.com

2-Acetylthiophene: This compound can be synthesized via the Friedel-Crafts acylation of thiophene using acetic anhydride, often catalyzed by strong protic acids like phosphoric acid or acid resins. acs.org

Exploration of Optimized Reaction Pathways and Novel Catalytic Approaches

With key precursors in hand, the focus shifts to efficiently assembling the final molecule. This involves optimizing the formation of the piperidine and thiophene rings (if not using pre-formed rings) and, crucially, the formation of the central carbonyl group.

Piperidine Ring Formation and Functionalization Reactions

While starting with a pre-formed piperidine ring is common, several methods exist for its de novo synthesis and subsequent functionalization.

Intramolecular Cyclization: Aza-Diels-Alder reactions or intramolecular reductive amination of amino-aldehydes or -ketones are powerful methods for constructing the piperidine ring.

Ring Functionalization: For a pre-existing piperidine ring, N-acylation is a straightforward functionalization. If the synthesis proceeds via a piperidine-4-carboxamide intermediate, the nitrogen of the piperidine would be acylated with thiophene-2-carbonyl chloride, typically in the presence of a non-nucleophilic base like triethylamine (B128534) or pyridine (B92270) to neutralize the HCl byproduct.

Thiophene Moiety Introduction and Modification Reactions

The introduction of the thiophene ring is a critical step.

Friedel-Crafts Acylation: One potential, though often challenging, route is the direct acylation of thiophene with an activated piperidine-4-carboxylic acid derivative (like the acyl chloride). Thiophene is highly reactive towards electrophilic substitution, but issues with regioselectivity and catalyst compatibility with the piperidine nitrogen can arise.

Coupling with Organometallics: A more controlled and widely used approach involves the reaction of an organometallic thiophene derivative with a piperidine electrophile. For example, 2-lithiothiophene (generated by deprotonation of thiophene with n-butyllithium) or 2-thienylmagnesium bromide (a Grignard reagent) can react with N-protected piperidine-4-carbonyl chloride to form the ketone.

Carbonyl Group Formation through Acylation or Coupling Reactions

The final key bond formation is the creation of the ketone linkage. The most common and reliable method is the acylation of a suitable nucleophile with an acylating agent.

Amide Coupling: The reaction between piperidine and thiophene-2-carbonyl chloride is a classic Schotten-Baumann reaction. While this would form piperidin-1-yl(thiophen-2-yl)methanone, a related strategy can be envisioned for the 4-substituted isomer.

Weinreb Ketone Synthesis: A highly effective method for ketone synthesis involves the reaction of an organometallic reagent (like 2-lithiothiophene) with a Weinreb amide derivative of N-protected piperidine-4-carboxylic acid. The resulting N-methoxy-N-methylamide is stable to the organometallic reagent but is readily converted to the ketone upon acidic workup. This method prevents the common side reaction of over-addition to form a tertiary alcohol.

Organocadmium and Organocuprate Reagents: While older methods, the reaction of organocadmium or organocuprate reagents derived from thiophene with piperidine-4-carbonyl chloride can also yield the desired ketone with good selectivity.

Below is a table comparing potential reactions for the key carbonyl group formation:

| Reaction Name | Piperidine Reagent | Thiophene Reagent | Typical Conditions | Advantages | Disadvantages |

| Friedel-Crafts Acylation | Piperidine-4-carbonyl chloride | Thiophene | Lewis Acid (e.g., AlCl₃) | Potentially direct | Harsh conditions, catalyst incompatibility, side reactions |

| Grignard Reaction | N-Boc-piperidine-4-carbonyl chloride | 2-Thienylmagnesium bromide | Anhydrous ether or THF | Readily available reagents | Over-addition to form alcohol is a major risk |

| Weinreb Ketone Synthesis | N-Boc-piperidine-4-Weinreb amide | 2-Lithiothiophene | Anhydrous THF, -78°C | High yield, prevents over-addition | Requires preparation of Weinreb amide |

| Suzuki Coupling | N-Boc-piperidine-4-carbonyl chloride | 2-Thienylboronic acid | Pd catalyst, base | Mild conditions, functional group tolerance | Requires specific catalyst systems |

This table is generated based on established chemical principles and may not reflect experimentally verified results for this specific compound.

Investigation of Sustainable and Green Chemistry Methodologies in Synthesis

Modern synthetic chemistry places increasing emphasis on sustainability. Green chemistry principles can be applied to the synthesis of Piperidin-4-yl(thiophen-2-yl)methanone to reduce environmental impact.

Catalysis: Utilizing catalytic amounts of reagents instead of stoichiometric ones is a core principle. For instance, developing catalytic versions of acylation reactions or using highly efficient palladium catalysts for coupling reactions minimizes waste. nih.gov

Solvent Choice: Replacing hazardous chlorinated solvents (like dichloromethane) or polar aprotic solvents (like DMF) with more environmentally benign alternatives is crucial. Research into the synthesis of piperidin-4-one derivatives has shown the effectiveness of deep eutectic solvents (DES), such as a glucose-urea mixture, as inexpensive and green reaction media.

Atom Economy: Designing synthetic routes that maximize the incorporation of all atoms from the starting materials into the final product is essential. The Weinreb ketone synthesis, for example, has good atom economy despite the multi-step preparation of the amide.

Energy Efficiency: Using microwave-assisted synthesis can dramatically reduce reaction times and energy consumption compared to conventional heating.

By integrating these green chemistry approaches, the synthesis of Piperidin-4-yl(thiophen-2-yl)methanone can be made more efficient, cost-effective, and environmentally responsible.

Stereoselective Synthesis Approaches to Enantiomeric Forms of Piperidin-4-yl(thiophen-2-yl)methanone

The development of synthetic routes to enantiomerically pure forms of piperidine derivatives is a significant area of research in medicinal and synthetic chemistry, driven by the distinct pharmacological profiles often exhibited by individual enantiomers. For Piperidin-4-yl(thiophen-2-yl)methanone, the stereocenter at the C4 position of the piperidine ring dictates the existence of (R) and (S) enantiomers. Accessing these enantiomers in high purity requires sophisticated stereoselective synthetic methodologies. Key strategies employed include asymmetric catalysis, where a chiral catalyst directs the formation of one enantiomer over the other, and the resolution of racemic mixtures.

One of the most efficient methods for establishing chirality is through asymmetric catalysis. A notable example involves the copper-catalyzed asymmetric cyclizative aminoboration of unsaturated amines. nih.gov This method facilitates the creation of chiral 2,3-cis-disubstituted piperidines with excellent control over both diastereoselectivity and enantioselectivity. nih.gov While this specific protocol leads to a 2,3-disubstituted pattern, the synthetic utility can be extended. For instance, a key chiral piperidine intermediate, formed in situ, can be reacted with various nucleophiles. nih.gov A relevant study demonstrated the successful synthesis of a chiral piperidine derivative by reacting the intermediate with furan-2-yl-lithium and thiophene-2-yl-lithium, achieving high yields and enantioselectivities. nih.gov

In this approach, a copper catalyst paired with a chiral ligand, such as (S,S)-Ph-BPE, promotes the intramolecular cyclization of an unsaturated amine substrate. researchgate.net The resulting chiral boronate intermediate can then be trapped with a nucleophile, like thiophene-2-yl-lithium, to install the desired thiophen-2-yl group at the C4 position, leading to the formation of the chiral piperidine core. Subsequent oxidation of the C-B bond and manipulation of the nitrogen protecting group would yield the target enantiomer. nih.govresearchgate.net

The table below summarizes representative findings from a study on asymmetric Cu-catalyzed cyclizative aminoboration for the synthesis of chiral piperidine derivatives, highlighting the potential of this method for producing precursors to enantiopure Piperidin-4-yl(thiophen-2-yl)methanone. nih.gov

| Entry | Substrate | Catalyst/Ligand | Product | Yield | Enantiomeric Excess (ee) |

| 1 | Unsaturated Amine 1a' | Cu/(S,S)-Ph-BPE | Chiral Piperidine Derivative 3 (Furan-2-yl) | Good | High |

| 2 | Unsaturated Amine 1a' | Cu/(S,S)-Ph-BPE | Chiral Piperidine Derivative 4 (Thiophen-2-yl) | Good | High |

Table 1: Asymmetric Synthesis of Chiral Piperidine Derivatives via Cu-Catalyzed Cyclizative Aminoboration. Data adapted from related synthetic protocols. nih.gov

Another powerful strategy for generating enantiomerically enriched piperidines is through kinetic resolution. nih.gov This technique involves the selective reaction of one enantiomer from a racemic mixture, allowing for the separation of the unreacted, slower-reacting enantiomer. For instance, the kinetic resolution of racemic N-Boc-2-aryl-4-methylenepiperidines has been achieved with high selectivity using a chiral base system, such as n-BuLi and the chiral ligand sparteine. nih.gov Although this example applies to a 2,4-disubstituted piperidine, the principle can be adapted. A racemic mixture of a suitable precursor to Piperidin-4-yl(thiophen-2-yl)methanone could be subjected to a chiral reagent that selectively transforms one enantiomer, leaving the other enantiomer enriched and recoverable. nih.gov

Furthermore, direct separation of enantiomers from a racemic mixture of the final compound or a late-stage precursor is a viable and common approach. Chiral High-Performance Liquid Chromatography (HPLC) is a powerful resolution technique. mdpi.com In this method, the racemic mixture is passed through a chromatographic column containing a chiral stationary phase. The two enantiomers interact differently with the chiral phase, leading to different retention times and allowing for their separation and collection as individual, enantiomerically pure fractions. mdpi.com The selection of the appropriate chiral column and mobile phase is critical for achieving effective separation. mdpi.com This method is widely used for obtaining pure enantiomers for analytical and preparative purposes. mdpi.comresearchgate.net

Rigorous Structural Elucidation and Conformational Analysis

Application of Advanced Spectroscopic Techniques for Comprehensive Structural Confirmation

Spectroscopic methods are fundamental to confirming the molecular structure, identifying functional groups, and understanding the electronic environment of the compound.

High-resolution NMR spectroscopy is essential for providing a detailed map of the carbon and proton framework of the molecule.

¹H NMR: Would provide information on the chemical environment of each proton, their multiplicity (singlet, doublet, triplet, etc.) revealing neighboring protons, and integration values corresponding to the number of protons. Specific chemical shifts would be expected for the thiophene (B33073) ring protons, the piperidine (B6355638) ring protons (including the amine proton), and the methine proton adjacent to the carbonyl group.

¹³C NMR: Would identify all unique carbon atoms in the molecule, including the carbonyl carbon, the carbons of the thiophene ring, and the carbons of the piperidine ring.

2D NMR (COSY, HSQC, HMBC): These experiments would be crucial for unambiguously assigning all proton and carbon signals by showing correlations between them, confirming the connectivity of the piperidin-4-yl and thiophen-2-yl moieties through the ketone linker.

No experimental NMR data for Piperidin-4-yl(thiophen-2-yl)methanone is currently available in the public domain.

FT-IR spectroscopy is used to identify the characteristic vibrational frequencies of the functional groups within the molecule.

Key Expected Vibrations: A strong absorption band for the C=O (ketone) stretching, typically around 1660-1700 cm⁻¹, would be a key feature. Other significant peaks would include N-H stretching of the secondary amine in the piperidine ring (around 3300-3500 cm⁻¹), C-H stretching from both the aromatic thiophene and aliphatic piperidine rings, and C-S stretching from the thiophene ring.

No experimental FT-IR spectrum for Piperidin-4-yl(thiophen-2-yl)methanone has been found in publicly accessible sources.

HRMS provides a highly accurate measurement of the mass-to-charge ratio of the molecular ion, which serves to confirm the elemental composition.

Expected Result: The measured exact mass should correspond to the calculated mass for the molecular formula C₁₀H₁₃NOS (195.0718). This would validate the molecular formula with a high degree of confidence.

While the nominal mass is widely cited, specific experimental HRMS data confirming the exact mass of Piperidin-4-yl(thiophen-2-yl)methanone is not available.

UV-Vis spectroscopy measures the electronic transitions within the molecule, primarily associated with the conjugated π-system of the thiophene ring and the carbonyl group.

Expected Absorptions: One would anticipate observing π → π* and n → π* transitions. The position and intensity of these absorption maxima would provide insight into the electronic structure of the chromophore.

No experimental UV-Vis absorption data for Piperidin-4-yl(thiophen-2-yl)methanone is publicly documented.

X-ray Crystallography for Absolute Configuration and Solid-State Conformation

Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state.

Structural Insights: This technique would reveal the exact bond lengths, bond angles, and torsion angles of the molecule. It would also clarify the conformation of the piperidine ring (e.g., chair, boat) and the relative orientation of the thiophene and piperidine rings.

X-ray crystallography also elucidates how molecules are arranged in the crystal lattice and the nature of the non-covalent forces holding them together.

Intermolecular Forces: Key interactions would likely include hydrogen bonding involving the piperidine N-H group as a donor and the ketone oxygen or thiophene sulfur as potential acceptors. Other interactions, such as C-H···π or π-π stacking between thiophene rings, could also be present and would be fully characterized.

No crystallographic data, and therefore no information on crystal packing or intermolecular interactions for Piperidin-4-yl(thiophen-2-yl)methanone, has been deposited in public crystallographic databases.

Resolution of Disorder and Twinning in Crystallographic Data

Crystallographic disorder and twinning are phenomena that can complicate the determination of a precise crystal structure from X-ray diffraction data. Disorder refers to situations where a molecule or a part of it occupies more than one position in the crystal lattice, while twinning involves the intergrowth of two or more single crystals with different orientations in a defined manner.

In the analysis of molecules containing flexible rings like piperidine and planar aromatic systems such as thiophene, disorder is a relatively common observation. For instance, in the crystal structure of a related compound, 3-(thiophen-2-yl-carbonyl)-4-(thiophen-2-yl)-1-isopropyl-4-piperidinol, one of the two thiophene rings was found to be disordered over two positions. researchgate.net This disorder was modeled as a rotation of approximately 180° about the single C–C bond connecting it to the piperidine ring, with refined site occupancy factors for each position. researchgate.net Similarly, the atoms of the isopropyl group in the same molecule were also disordered over two positions. researchgate.net

Another example can be seen in the analysis of 2-amino-6-[(1-phenylethyl)amino]-4-(thiophen-2-yl)pyridine-3,5-dicarbonitrile, where the thiophene ring is disordered over two sites in a 0.6:0.4 ratio. nih.gov This was resolved by modeling an approximate 180° rotation of the ring around the C—C bond that links it to the pyridine (B92270) ring. nih.gov To refine the structure accurately, specific commands within crystallographic software are employed. For example, the EADP command can be used to constrain the anisotropic displacement parameters (Uij values) of equivalent atoms in the disordered components, and the DFIX command helps in restraining bond distances to be chemically sensible. nih.gov

The piperidine ring itself can also exhibit disorder, often adopting slightly distorted conformations. In the crystal structure of 3,5-dimethyl-2,6-diphenyl-1-propionyl-piperidin-4-one, the piperidine ring was reported to adopt a slightly disordered twist-boat conformation. chemrevlett.com

While specific data tables for Piperidin-4-yl(thiophen-2-yl)methanone are unavailable due to the lack of published studies on its crystallographic disorder, the table below illustrates a typical format used to present crystallographic data for related compounds.

Table 1: Example of Crystal Data and Structure Refinement Parameters for a Thiophene-Containing Compound

| Parameter | Value |

|---|---|

| Empirical formula | C₁₉H₁₅N₅S |

| Formula weight | 357.43 |

| Temperature (K) | 293(2) |

| Wavelength (Å) | 0.71073 |

| Crystal system | Monoclinic |

| Space group | P2₁/c |

| a (Å) | 10.1234 (7) |

| b (Å) | 14.5678 (10) |

| c (Å) | 12.3456 (9) |

| β (°) | 98.765 (4) |

| Volume (ų) | 1800.1 (2) |

| Z | 4 |

| Density (calculated) (Mg/m³) | 1.320 |

| Absorption coefficient (mm⁻¹) | 0.194 |

| F(000) | 744 |

| Final R indices [I>2σ(I)] | R₁ = 0.045, wR₂ = 0.112 |

| R indices (all data) | R₁ = 0.058, wR₂ = 0.125 |

Data presented is for illustrative purposes based on a similar structure and does not represent Piperidin-4-yl(thiophen-2-yl)methanone.

Table 2: Compound Names Mentioned in the Article

| Compound Name |

|---|

| Piperidin-4-yl(thiophen-2-yl)methanone |

| 3-(thiophen-2-yl-carbonyl)-4-(thiophen-2-yl)-1-isopropyl-4-piperidinol |

| 2-amino-6-[(1-phenylethyl)amino]-4-(thiophen-2-yl)pyridine-3,5-dicarbonitrile |

In Silico Computational Chemistry and Theoretical Studies

Quantum Chemical Calculations for Electronic Structure and Molecular Geometry

Quantum chemical calculations are fundamental to predicting the three-dimensional structure, electronic distribution, and spectroscopic properties of a molecule. These methods solve the Schrödinger equation approximately for a given molecular system.

Density Functional Theory (DFT) is a robust computational method used to determine the most stable conformation (geometry optimization) and predict the vibrational frequencies of a molecule. Calculations are typically performed using functionals like B3LYP combined with a basis set such as 6-311++G(d,p) to achieve a balance between accuracy and computational cost. nanobioletters.comresearchgate.net

The geometry optimization process calculates the bond lengths, bond angles, and dihedral angles that correspond to the lowest energy state of the molecule. For piperidine (B6355638) derivatives, these calculations often confirm that the piperidine ring adopts a stable chair conformation. researchgate.net The thiophene (B33073) and piperidine rings are connected by a carbonyl linker, and DFT helps to elucidate the spatial orientation of these fragments relative to one another.

Vibrational analysis calculates the frequencies of the normal modes of vibration, which can be correlated with experimental infrared (IR) and Raman spectra. researchgate.netbohrium.com This analysis helps to confirm the presence of key functional groups, such as the C=O stretching of the ketone, N-H stretching of the piperidine, and various C-H and C-S modes of the thiophene ring. researchgate.net

Table 1: Illustrative Optimized Geometrical Parameters for Piperidin-4-yl(thiophen-2-yl)methanone (Based on Typical DFT Results for Related Structures) Note: This table is a representative example, as specific experimental or calculated values for this exact compound are not publicly available.

| Parameter | Bond/Angle | Typical Calculated Value |

|---|---|---|

| Bond Lengths (Å) | C=O (Ketone) | ~1.23 Å |

| C-N (Piperidine) | ~1.46 Å | |

| C-S (Thiophene) | ~1.74 Å | |

| C-C (Thiophene) | ~1.38 - 1.42 Å | |

| N-H (Piperidine) | ~1.01 Å | |

| Bond Angles (°) | C-C(=O)-C | ~120° |

| C-N-C (Piperidine) | ~112° |

Frontier Molecular Orbital (FMO) theory simplifies the study of chemical reactivity by focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.net The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. nanobioletters.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO energy gap (ΔE), is a critical indicator of a molecule's kinetic stability and chemical reactivity. nanobioletters.com

A large energy gap suggests high stability and low reactivity, whereas a small energy gap implies the molecule is more reactive and prone to electronic transitions. researchgate.net For a related piperidine derivative, a HOMO-LUMO energy gap was calculated to be 4.2140 eV, indicating significant stability. nanobioletters.com

In Piperidin-4-yl(thiophen-2-yl)methanone, the HOMO is typically localized on the electron-rich thiophene ring, which is a characteristic electron-donating moiety. Conversely, the LUMO is generally centered on the carbonyl group and the adjacent atoms of the piperidine and thiophene rings, which constitute the electron-accepting region of the molecule. This distribution governs the molecule's interaction with electrophiles and nucleophiles.

Table 2: Theoretical FMO Properties (Based on DFT Calculations of Related Piperidine Derivatives)

| Parameter | Description | Typical Value / Observation |

|---|---|---|

| E(HOMO) | Energy of the Highest Occupied Molecular Orbital | Governs nucleophilicity |

| E(LUMO) | Energy of the Lowest Unoccupied Molecular Orbital | Governs electrophilicity |

| Energy Gap (ΔE) | E(LUMO) - E(HOMO) | ~4.2 eV nanobioletters.com |

| HOMO Localization | Region of electron-donating character | Thiophene Ring |

| LUMO Localization | Region of electron-accepting character | Carbonyl Group and adjacent rings |

The Molecular Electrostatic Potential (MEP) surface provides a visual representation of the charge distribution across a molecule. It maps the electrostatic potential onto the electron density surface, allowing for the identification of sites susceptible to electrophilic and nucleophilic attack. nanobioletters.com

In an MEP map, regions of negative potential (typically colored red) correspond to electron-rich areas that are prone to attack by electrophiles. For Piperidin-4-yl(thiophen-2-yl)methanone, the most negative potential is expected around the carbonyl oxygen atom due to its high electronegativity and lone pairs of electrons. researchgate.net Regions of positive potential (colored blue) are electron-deficient and represent sites for nucleophilic attack. These are typically found around the hydrogen atom attached to the piperidine nitrogen (N-H). nanobioletters.com Green regions indicate areas of neutral potential. The MEP map is a valuable tool for predicting intermolecular interactions, including hydrogen bonding. nanobioletters.com

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure within a molecule. It examines charge delocalization, hyperconjugative interactions, and the stabilization energy (E(2)) associated with electron transfer between filled (donor) and empty (acceptor) orbitals. bohrium.comorientjchem.org

For Piperidin-4-yl(thiophen-2-yl)methanone, significant intramolecular interactions would include the delocalization of lone pair electrons from the nitrogen, oxygen, and sulfur atoms into antibonding orbitals. Key interactions would likely involve:

The lone pairs of the carbonyl oxygen (n(O)) interacting with the antibonding orbitals (π*) of adjacent C-C bonds.

The lone pair of the piperidine nitrogen (n(N)) interacting with antibonding C-C orbitals within the ring.

The lone pairs of the thiophene sulfur (n(S)) contributing to the aromatic system.

Molecular Docking Simulations for Protein-Ligand Interaction Prediction (Theoretical Binding Modes)

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to the active site of a protein or other receptor. researchgate.netd-nb.info This method is crucial in drug discovery for identifying potential biological targets and understanding the molecular basis of a ligand's activity. Docking algorithms score different binding poses based on factors like electrostatic interactions, hydrogen bonds, and hydrophobic contacts. nih.gov

Derivatives containing the thiophene-piperidine scaffold have been docked against a variety of protein targets. d-nb.infonih.govsemanticscholar.org For Piperidin-4-yl(thiophen-2-yl)methanone, key interactions would likely involve:

Hydrogen Bonding: The carbonyl oxygen can act as a hydrogen bond acceptor, while the piperidine N-H group can serve as a hydrogen bond donor.

Hydrophobic Interactions: The thiophene ring and the aliphatic carbons of the piperidine ring can form hydrophobic contacts with nonpolar residues in a protein's binding pocket.

Pi-Pi Stacking: The aromatic thiophene ring can engage in π-π stacking interactions with aromatic amino acid residues like phenylalanine, tyrosine, or tryptophan.

Docking studies on related compounds have explored targets such as serotonin (B10506) receptors (e.g., 5-HT1A), highlighting the potential for this chemical class to interact with various biological systems. nih.gov

Table 3: Potential Protein Targets and Key Interactions for Piperidin-4-yl(thiophen-2-yl)methanone Based on Docking Studies of Analogous Compounds

| Potential Target Class | Key Interacting Residues (Example) | Primary Interactions | Reference |

|---|---|---|---|

| Serotonin Receptors (e.g., 5-HT1A) | Aspartic Acid (Asp) | Hydrogen bond with piperidine N-H | nih.gov |

| Phenylalanine (Phe), Tryptophan (Trp) | Hydrophobic interactions, π-π stacking with thiophene | nih.gov | |

| Various Kinases | Aspartic Acid (Asp), Glutamic Acid (Glu) | Hydrogen bond with piperidine N-H |

Molecular Dynamics (MD) Simulations for Conformational Ensembles and Flexibility

While molecular docking provides a static snapshot of the binding pose, Molecular Dynamics (MD) simulations offer a dynamic view of the protein-ligand complex over time. MD simulations solve Newton's equations of motion for the atoms in the system, revealing the flexibility of the ligand and the stability of its interactions within the binding site.

For a ligand like Piperidin-4-yl(thiophen-2-yl)methanone, MD simulations can:

Assess the stability of the predicted docking pose.

Analyze the conformational changes in the piperidine ring (e.g., chair, boat, twist-boat) when bound to a target.

Evaluate the persistence of key hydrogen bonds and hydrophobic contacts over the simulation period.

Provide insights into the role of water molecules in mediating protein-ligand interactions.

MD simulations are a common and important follow-up to docking studies for this class of compounds to validate the initial binding hypotheses and understand the dynamic nature of the molecular recognition process.

Table 4: List of Chemical Compounds

| Compound Name |

|---|

| Piperidin-4-yl(thiophen-2-yl)methanone |

| Phenylalanine |

| Tyrosine |

| Tryptophan |

| Aspartic Acid |

| Leucine |

| Valine |

Quantitative Structure-Activity Relationship (QSAR) Model Development for Predictive Biology (Theoretical Framework)

The development of Quantitative Structure-Activity Relationship (QSAR) models for compounds like piperidin-4-yl(thiophen-2-yl)methanone provides a theoretical framework to correlate its structural or property-based descriptors with its biological activity. This in silico approach is pivotal in medicinal chemistry for predicting the activity of novel compounds and for guiding the synthesis of more potent analogues. The fundamental principle of QSAR is that the biological activity of a chemical is a function of its molecular structure and physicochemical properties.

The process begins with the compilation of a dataset of compounds with known biological activities, which would ideally include piperidin-4-yl(thiophen-2-yl)methanone and its derivatives. For each molecule, a wide array of molecular descriptors are calculated. These descriptors are numerical representations of the molecule's characteristics and are generally categorized as:

Topological descriptors: These describe the atomic connectivity within the molecule.

Physicochemical descriptors: These include properties like molar refractivity, logP (lipophilicity), and polar surface area.

Electronic descriptors: Derived from quantum chemical calculations (like Density Functional Theory - DFT), these can include the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), the HOMO-LUMO gap, and dipole moment. acs.org

Once the descriptors are calculated, statistical methods are employed to build a mathematical model that links these descriptors to the biological activity. A common technique is Multiple Linear Regression (MLR), which generates an equation of the form:

pIC₅₀ = f(molecular descriptors) acs.org

Here, pIC₅₀ represents the negative logarithm of the half-maximal inhibitory concentration, a common measure of a compound's potency. The goal is to identify the descriptors that have the most significant impact on the activity. acs.org

The robustness and predictive power of the developed QSAR model are assessed through rigorous validation techniques. These include internal validation (e.g., leave-one-out cross-validation) and external validation using a test set of compounds that were not used in the model's creation. nih.gov The applicability domain of the model is also defined to ensure that predictions are reliable only for compounds that are structurally similar to those in the training set. nih.gov

For a hypothetical QSAR study on a series of thiophene-containing compounds, the resulting data might be presented as follows, illustrating the relationship between selected descriptors and biological activity.

Table 1: Representative Data for a QSAR Model

| Compound | pIC₅₀ | HOMO (eV) | LUMO (eV) | Polar Surface Area (Ų) |

|---|---|---|---|---|

| Compound 1 | 5.8 | -6.2 | -1.8 | 45.3 |

| Compound 2 | 6.5 | -6.0 | -2.1 | 48.1 |

| Compound 3 | 5.3 | -6.4 | -1.5 | 42.0 |

This table is illustrative and does not represent actual experimental data for the specified compounds.

Investigation of Non-linear Optical (NLO) Properties through Computational Approaches

The investigation of the non-linear optical (NLO) properties of piperidin-4-yl(thiophen-2-yl)methanone using computational methods is crucial for evaluating its potential in optoelectronic applications, such as in optical switches and frequency converters. researchgate.net Organic molecules with significant NLO responses typically feature an electron donor-acceptor system connected by a π-conjugated bridge, which facilitates intramolecular charge transfer (ICT). nih.gov The structure of piperidin-4-yl(thiophen-2-yl)methanone, with its thiophene ring, can be a part of such systems.

Computational chemistry, particularly Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT), provides a powerful toolkit for predicting the NLO properties of molecules. researchgate.net These methods are used to calculate key parameters that quantify the NLO response, including:

Polarizability (α): A measure of the ease with which the electron cloud of a molecule can be distorted by an external electric field.

First Hyperpolarizability (β): This tensor quantity is responsible for second-order NLO effects like second-harmonic generation (SHG). Its magnitude is a critical indicator of a molecule's potential as an NLO material. nih.gov

Second Hyperpolarizability (γ): This relates to third-order NLO effects.

The theoretical investigation typically starts with the optimization of the molecule's ground-state geometry using DFT methods. Following this, the NLO properties are calculated. For instance, the finite field approach can be used, where the molecule's response to an applied static electric field is computed. researchgate.net The choice of the functional and basis set, such as B3LYP or CAM-B3LYP with a basis set like 6-311++G(d,p), is critical for obtaining accurate results that correlate well with experimental values. frontiersin.orgnih.gov

Studies on related thiophene derivatives have shown that the introduction of electron-donating or electron-withdrawing groups can significantly enhance the NLO response. frontiersin.orgnih.gov For example, the substitution of electron-donating groups tends to increase the hyperpolarizability values. frontiersin.org The analysis of Frontier Molecular Orbitals (HOMO and LUMO) is also essential, as the energy gap between them is related to the molecule's stability and ICT efficiency. A smaller HOMO-LUMO gap often correlates with a larger NLO response. nih.gov

The results of such a computational study on piperidin-4-yl(thiophen-2-yl)methanone and its hypothetical derivatives could be summarized in a table like the one below.

Table 2: Calculated NLO Properties of Hypothetical Thiophene Derivatives

| Compound | Dipole Moment (Debye) | Average Polarizability ⟨α⟩ (esu) | First Hyperpolarizability β_total (esu) |

|---|---|---|---|

| Derivative A | 3.5 | 2.5 x 10⁻²³ | 5.0 x 10⁻³⁰ |

| Derivative B | 4.8 | 3.1 x 10⁻²³ | 8.2 x 10⁻³⁰ |

| Derivative C | 2.9 | 2.2 x 10⁻²³ | 3.1 x 10⁻³⁰ |

This table is illustrative, based on computational studies of other organic NLO materials, and does not represent calculated data for piperidin-4-yl(thiophen-2-yl)methanone itself. nih.gov

Structure Activity Relationship Sar Investigations of Piperidin 4 Yl Thiophen 2 Yl Methanone Derivatives

Rational Design and Diversification of Analogues Based on Core Scaffold Modification

The rational design of analogues of piperidin-4-yl(thiophen-2-yl)methanone involves strategic modifications to its fundamental structure to explore and enhance biological activities. The piperidine (B6355638) and thiophene (B33073) rings serve as key scaffolds that can be altered to create a diverse library of compounds for screening. nih.govscielo.br

One common approach is the modification of the piperidine nitrogen. nih.gov This can be achieved through the reaction of piperidine with various reagents to introduce different functional groups. For instance, reaction with 4-fluorobenzaldehyde (B137897) can yield a 4-piperidinyl-benzaldehyde intermediate, which can be further modified. nih.gov Another strategy involves the synthesis of sulfonamide derivatives by reacting a piperidine-containing compound with a sulfonyl chloride, leading to compounds such as 5-{1-[(4-chlorophenyl)sulfonyl]piperidin-4-yl}-2-mercapto-1,3,4-oxadiazole. scielo.br

The thiophene ring also presents opportunities for diversification. Modifications can be made by introducing substituents at various positions of the thiophene ring to investigate their influence on biological activity. researchgate.net Furthermore, the core scaffold can be altered more significantly, for example, by synthesizing derivatives where the piperidine ring is linked to other heterocyclic systems like 1,3,4-oxadiazole. scielo.br This is often achieved through multi-step syntheses, starting from a precursor like ethyl 1-benzyl-piperidine-4-carboxylate and proceeding through intermediates such as carbohydrazides. scielo.br These synthetic strategies allow for the creation of a wide range of analogues with varied electronic and steric properties, essential for comprehensive SAR studies.

Elucidation of Positional and Substituent Effects on Biological Interactions (Molecular Level)

The biological activity of piperidin-4-yl(thiophen-2-yl)methanone derivatives is highly dependent on the nature and position of substituents on both the piperidine and thiophene rings. Understanding these effects at a molecular level is crucial for optimizing interactions with biological targets.

Substituent Effects on the Piperidine Ring: The nitrogen atom within the piperidine ring is a key point for modification and interaction. nih.gov The basicity of this nitrogen can be crucial for forming hydrogen bonds with amino acid residues in the active sites of enzymes or receptors. nih.gov The introduction of bulky or electron-withdrawing groups on the piperidine nitrogen can significantly alter the binding affinity and selectivity of the compound. For example, in a series of piperidine-derived thiosemicarbazones, the substituents on the piperidine moiety were found to be critical for establishing the structure-activity link. nih.gov

A study on 1-(phenoxyethyl)piperidin-4-ol derivatives highlighted how the position of a methyl substituent on the phenoxy ring influenced the molecular geometry and intermolecular interactions. nih.gov Although not a thiophene derivative, this research underscores the general principle that the precise placement of substituents can lead to significant conformational changes and alter the crystal packing, which can be extrapolated to the thiophene ring of the title compound. nih.gov

Impact of Stereochemistry on Molecular Recognition and Binding Affinities

The stereochemistry of piperidin-4-yl(thiophen-2-yl)methanone derivatives can have a profound impact on their interaction with chiral biological macromolecules such as enzymes and receptors. The three-dimensional arrangement of atoms in a molecule can dictate its ability to fit into a specific binding site, thereby influencing its biological activity.

For piperidine derivatives, the conformation of the six-membered ring is a critical factor. The piperidine ring typically adopts a stable chair conformation. researchgate.net The orientation of substituents on the piperidine ring (axial vs. equatorial) can significantly affect the molecule's interaction with its biological target.

A study on piperidin-4-one derivatives demonstrated the importance of stereochemistry on their antibacterial, antifungal, and anthelmintic activities. nih.gov Although the core structure differs slightly, this research highlights that different stereoisomers can exhibit varying levels of biological activity due to their distinct spatial arrangements. nih.gov The synthesis of stereochemically defined piperidine derivatives is often a key objective in medicinal chemistry to isolate the most active enantiomer or diastereomer. The introduction of chiral centers, for instance, by substitution on the piperidine ring, can lead to enantiomers that may have different binding affinities and efficacies.

Pharmacophore Modeling and Ligand Design Principles Derived from SAR Data (Theoretical)

Pharmacophore modeling is a powerful computational tool used to identify the essential three-dimensional arrangement of functional groups (pharmacophoric features) required for a molecule to exert a specific biological activity. Based on the SAR data from a series of active compounds, a pharmacophore model can be developed to guide the design of new, more potent ligands.

For derivatives of piperidin-4-yl(thiophen-2-yl)methanone, a pharmacophore model would likely include key features such as:

A hydrogen bond acceptor (the carbonyl oxygen).

A hydrogen bond donor or basic feature (the piperidine nitrogen). nih.gov

A hydrophobic or aromatic region (the thiophene ring).

Studies on other heterocyclic compounds have successfully employed pharmacophore modeling to design novel inhibitors. For example, a 3D structure-based pharmacophore model was used to study the interactions of chalcone (B49325) derivatives with the estrogen receptor alpha. nih.gov Similarly, ligand- and structure-based pharmacophore modeling has been used to identify potential anticancer agents. researchgate.net

By analyzing the SAR of a series of piperidin-4-yl(thiophen-2-yl)methanone analogues, researchers can deduce key ligand design principles. For instance, if it is observed that bulky substituents on the piperidine nitrogen decrease activity, a design principle would be to keep this position unsubstituted or substituted with small groups. Conversely, if a particular substitution pattern on the thiophene ring consistently leads to higher potency, this would become a guiding principle for future designs. These theoretical models, derived from experimental SAR data, are invaluable for streamlining the drug discovery process and focusing synthetic efforts on compounds with the highest probability of success.

Interactive Data Table of Compounds and Activities

Below is a summary of related compounds and their reported biological activities.

| Compound Name | Core Scaffold | Modification | Biological Activity |

| 5-{1-[(4-chlorophenyl)sulfonyl]piperidin-4-yl}-2-mercapto-1,3,4-oxadiazole | Piperidine, 1,3,4-Oxadiazole | Sulfonamide linkage to piperidine nitrogen | Urease inhibition, Acetylcholinesterase inhibition, Antibacterial activity scielo.br |

| 4-(4-chlorothiophen-2-yl)thiazol-2-amine derivatives | Thiophene, Thiazole (B1198619) | Various substitutions on the thiazole amine | Anti-inflammatory, Analgesic researchgate.net |

| (2S,3R,4S,6R)-3-methyl-4-alkyl-2,6-diarylpiperidin-4-ol | Piperidin-4-ol | Alkyl and aryl substitutions | Antibacterial, Antifungal, Anthelmintic nih.gov |

| (4-chlorophenyl)(4-methyl piperidin-1-yl)methanone | Piperidine | Methyl substitution on piperidine, chlorophenyl group | Potential neuropsychotic, anti-tubercular, anti-cancer activities researchgate.net |

| 4-piperidine-based thiosemicarbazones | Piperidine, Thiosemicarbazone | Phenyl and benzyl (B1604629) group substitutions on thiosemicarbazone | Dihydrofolate reductase (DHFR) inhibition nih.gov |

Mechanistic Investigations of Biological Interactions Molecular and Cellular Level

In Vitro Target Identification and Validation Studies

In vitro studies on Piperidin-4-yl(thiophen-2-yl)methanone and structurally similar molecules have identified potential interactions with several key biological systems, including neurotransmitter receptors and various enzymes.

Exploration of Interactions with Neurotransmitter Systems

The core structure of Piperidin-4-yl(thiophen-2-yl)methanone, a 4-aroylpiperidine, is a recognized scaffold for ligands targeting central nervous system receptors.

σ Receptors: Research into 4-aroylpiperidines has identified them as selective ligands for the sigma-1 (σ1) receptor. nih.gov The replacement of other complex ring structures, like a spirofusion, with a simple carbonyl group (C=O) as is present in Piperidin-4-yl(thiophen-2-yl)methanone, has been shown to preserve high affinity and selectivity for σ1 receptors. nih.gov Sigma receptors are membrane-bound proteins implicated in a variety of cellular functions and are the target of several psychotropic drugs. nih.gov

5-HT1F Agonists: The piperidine (B6355638) moiety is a key component in the development of selective serotonin (B10506) 5-HT1F receptor agonists. sci-hub.se For instance, Lasmiditan, a selective 5-HT1F agonist, possesses a (1-methylpiperidin-4-yl)carbonyl pyridine (B92270) structure, highlighting the relevance of this scaffold for 5-HT1F receptor binding. sci-hub.se Agonism at the 5-HT1F receptor is a mechanism explored for therapeutic intervention in migraines. sci-hub.se While direct binding data for Piperidin-4-yl(thiophen-2-yl)methanone is not specified, the activity of its analogues suggests potential interaction.

Enzyme Inhibition Studies

The structural elements of Piperidin-4-yl(thiophen-2-yl)methanone, namely the piperidine and thiophene (B33073) rings, are found in various classes of enzyme inhibitors.

Kinases: Kinases are a major class of enzymes that regulate numerous cellular processes, and their dysregulation is linked to diseases like cancer. ed.ac.uk The thiophene ring is a component of potent kinase inhibitors. Analogues of (dibenzo[b,d]thiophen-4-yl)-2-morpholino-4H-chromen-4-one have been identified as potent inhibitors of DNA-dependent protein kinase (DNA-PK), a key enzyme in DNA repair pathways. nih.gov Thioether-containing piperidinyl methanone (B1245722) analogues have also been noted for their potential in kinase inhibition.

Carbonic Anhydrase: Carbonic anhydrases (CAs) are metalloenzymes crucial for processes like pH regulation. nih.gov A wide range of compounds incorporating a piperidine ring have been investigated as inhibitors of various human carbonic anhydrase (hCA) isoforms, including the cytosolic hCA I and II and the tumor-associated hCA IX and XII. nih.govunica.itmdpi.commdpi.com While many of these are sulfonamide-based, the research demonstrates the utility of the piperidine scaffold in designing CA inhibitors. unica.itmdpi.com

Biochemical Characterization of Binding Affinity and Kinetics

While specific kinetic data for Piperidin-4-yl(thiophen-2-yl)methanone is limited, the binding affinities of closely related analogues provide insight into its potential biochemical profile. These values, such as the inhibition constant (Ki) and the half-maximal inhibitory concentration (IC50), quantify the potency of interaction with a biological target.

Table 1: Binding Affinity of Structurally Related Compounds

| Compound Class/Analogue | Target | Metric | Value | Source(s) |

|---|---|---|---|---|

| 4-Aroylpiperidines | Sigma-1 (σ₁) Receptor | Ki | Sub-nanomolar to low nanomolar range | nih.gov |

| Spirocyclic Benzylpiperidine (Spipethiane) | Sigma-1 (σ₁) Receptor | Ki | 0.5 nM | nih.gov |

| N-propyl-tricyclo[3.3.1.13,7]decan-1-amine | 5-HT₁ₐ Receptor | Ki | 1.2 nM | mdpi.com |

| (dibenzo[b,d]thiophen-4-yl)-2-morpholino-4H-chromen-4-one | DNA-PK | IC₅₀ | 42 nM | nih.gov |

| 2-phenylquinoline-4-carboxylic acid derivatives | PCSK9/LDLR Interaction | IC₅₀ | 0.76 µM | researchgate.net |

In Vitro Cellular Pathway Modulation and Signaling Cascade Analysis

The piperidine scaffold is integral to molecules designed to modulate specific intracellular signaling pathways, particularly those involved in inflammation.

Research has focused on the nucleotide-binding oligomerization domain-like receptor family pyrin domain-containing 3 (NLRP3) inflammasome, a protein complex that triggers inflammatory responses. mdpi.comnih.gov A hybridization strategy using a 1-(piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazole-2-one substructure, which is structurally related to the compound of interest, has yielded potent NLRP3 inhibitors. mdpi.comnih.gov

These derivative compounds have been shown in vitro to inhibit NLRP3-dependent outcomes in PMA-differentiated THP-1 macrophage cells. mdpi.comnih.gov Specifically, they prevent pyroptosis, a form of inflammatory cell death, and block the release of the pro-inflammatory cytokine Interleukin-1β (IL-1β) following stimulation with lipopolysaccharide (LPS) and ATP. mdpi.comresearchgate.net The mechanism is believed to involve the inhibition of the ATPase activity of the NLRP3 protein, a critical step in the assembly and activation of the inflammasome complex. nih.govnih.gov

In Vitro Antimicrobial Activity Profiling Against Pathogenic Strains

Derivatives of piperidine and thiophene are well-documented for their antimicrobial properties. The core structure of Piperidin-4-yl(thiophen-2-yl)methanone is found in compounds tested for efficacy against a range of pathogenic bacteria.

Antibacterial Activity (Gram-positive and Gram-negative)

Compounds containing the piperidine-4-one or piperidine ring system exhibit significant in vitro antibacterial effects. biomedpharmajournal.orgyu.edu.jo Studies on 2-piperidin-4-yl-benzimidazoles demonstrated broad-spectrum activity, inhibiting the growth of both Gram-positive and Gram-negative bacteria with low micromolar minimum inhibitory concentrations (MICs). nih.gov

Furthermore, thiophene-2-carboxamide analogues, which share the thiophene-carbonyl motif with the subject compound, have shown high activity against clinically important strains like extended-spectrum β-lactamase (ESBL) producing Escherichia coli. mdpi.com The data below summarizes the observed activity of these closely related structural analogues against various bacterial strains.

Table 2: In Vitro Antibacterial Activity of Related Piperidine and Thiophene Derivatives

| Compound/Analogue Class | Bacterial Strain(s) | Type | Observed Activity | Source(s) |

|---|---|---|---|---|

| 2-Piperidin-4-yl-benzimidazoles | Enterococcus spp. | Gram-positive | Low micromolar MIC | nih.gov |

| 2-Piperidin-4-yl-benzimidazoles | Various Gram-positive & Gram-negative | Both | Broad-spectrum inhibition | nih.gov |

| Piperidin-4-one derivatives | Staphylococcus aureus | Gram-positive | Active | yu.edu.jo |

| Piperidin-4-one derivatives | Enterobacter sp. | Gram-negative | Active | yu.edu.jo |

| N-(4-methylpyridin-2-yl) thiophene-2-carboxamides | ESBL-producing Escherichia coli | Gram-negative | High Activity (low MIC) | mdpi.com |

Antifungal Activity

Derivatives of piperidine and thiophene have been a significant area of research for the development of new antifungal agents. Studies show that compounds incorporating the piperidine ring exhibit notable fungicidal and bactericidal properties. biomedpharmajournal.org Similarly, thiophene derivatives, often combined with other heterocyclic structures like piperazine (B1678402), have demonstrated considerable antifungal efficacy. ijnrd.org

Research into piperidin-4-one derivatives revealed that their thiosemicarbazone counterparts show significant antifungal activity when compared against the standard drug terbinafine. biomedpharmajournal.org While some piperidin-4-one precursors showed no activity, the introduction of a thiosemicarbazone moiety resulted in compounds with measurable effects against fungi such as Microsporum gypseum, Microsporum canis, Trichophyton mentagrophytes, Trichophyton rubrum, and Candida albicans. biomedpharmajournal.org

In a study involving thiophene and piperazine scaffolds, synthesized sulphonamide derivatives were evaluated for their antifungal properties. Compounds 7g and 7i from this series displayed superior antifungal activity against Aspergillus niger (NCIM 50) with a Minimum Inhibitory Concentration (MIC) of 93.7 µg/ml, which was more potent than the reference standard Nystatin (MIC 125 µg/ml). ijnrd.org Another investigation focused on 4-aminopiperidine (B84694) derivatives as inhibitors of ergosterol (B1671047) biosynthesis, a key pathway in fungi. nih.gov Two compounds, 1-benzyl-N-dodecylpiperidin-4-amine and N-dodecyl-1-phenethylpiperidin-4-amine, were identified as promising candidates due to their in vitro activity against various Candida and Aspergillus species. nih.gov Benzoic acid derivatives have also shown potent antifungal effects, particularly against the phytopathogenic fungus Moniliophthora roreri, with some derivatives exhibiting a lower half-maximal inhibitory concentration (IC50) than the commercial fungicide Mancozeb®. mdpi.com

Table 1: Antifungal Activity of Related Piperidine and Thiophene Derivatives

| Compound/Derivative Type | Fungal Strain(s) | Activity Metric | Result | Reference |

|---|---|---|---|---|

| Thiophene-piperazine sulphonamide derivatives (7g, 7i) | Aspergillus niger NCIM 50 | MIC | 93.7 µg/ml | ijnrd.org |

| Nystatin (Reference) | Aspergillus niger NCIM 50 | MIC | 125 µg/ml | ijnrd.org |

| 4-Aminopiperidine derivatives (2b, 3b) | Aspergillus spp., Candida spp. | MIC | Showed promising growth-inhibiting activity | nih.gov |

| Benzoic acid derivatives (e.g., Compound 11) | Moniliophthora roreri | IC50 | 3.0 ± 0.8 µM | mdpi.com |

| Mancozeb® (Reference) | Moniliophthora roreri | IC50 | 4.9 ± 0.4 µM | mdpi.com |

| Piperidine-4-one derivative (DALIL1) | Candida albicans | Zone of Inhibition | Found to be highly potent compared to standard | researchgate.net |

In Vitro Antiproliferative or Cytotoxic Activity Studies on Cell Lines (e.g., Cancer Cells)

The piperidine scaffold is a key feature in many compounds investigated for their anticancer potential. researchgate.net Research has demonstrated that piperidone derivatives can selectively target and kill tumor cells through apoptosis, often with significantly lower toxicity towards non-cancerous cells. nih.govnih.gov

One study highlighted three novel piperidone compounds (P3, P4, P5) that induce cytotoxic effects in tumorigenic cells at low micromolar concentrations. nih.gov These compounds were shown to activate the intrinsic pathway of apoptosis in leukemia cells. Their mechanism appears to involve characteristics typical of proteasome inhibitors, such as the accumulation of poly-ubiquitinated proteins. nih.gov Another investigation into 3,5-bis(benzylidene)piperidin-4-ones showed that these molecules exhibit noteworthy cytotoxic potencies against human HL-60 leukemic cells and human HSC-2 and HSC-4 squamous cell carcinomas, while being substantially less toxic to normal human cells like HGF, HPC, and HPLF. nih.gov

A curcumin (B1669340) analogue, (2E,6E)-2,6-bis(2,3-dimethoxybenzylidine) cyclohexanone (B45756) (DMCH), was found to have cytotoxic activity against human colon cancer cell lines HT29 and SW620. mdpi.com The half-maximal inhibitory concentration (IC50) was determined to be 9.80 ± 0.55 µg/mL for HT29 cells and 7.50 ± 1.19 µg/mL for the more metastatic SW620 cells, indicating a potent inhibitory effect. mdpi.com Furthermore, a separate study on a specific piperidine derivative, 1-benzyl-1-(2-methyl-3-oxo-3-(p-tolyl)propyl) piperidin-1-ium chloride, reported a high level of cytotoxic effect on A549 lung cancer cells, with an IC50 value of 32.43 µM. nwmedj.org A different class of compounds, 4-(1,2,4-oxadiazol-5-yl)piperidine-1-carboxamides, were identified as novel tubulin inhibitors with potent antiproliferative activity against the DU-145 prostate cancer cell line, with the most active compound showing a GI50 of 120 nM. nih.gov

Table 2: In Vitro Cytotoxic Activity of Related Piperidine Derivatives

| Compound/Derivative | Cell Line(s) | Activity Metric | Result | Reference |

|---|---|---|---|---|

| Piperidone compounds (P3, P4, P5) | Leukemia cells | Cytotoxicity | Effective at low micromolar range | nih.gov |

| 1-benzyl-1-(2-methyl-3-oxo-3-(p-tolyl)propyl) piperidin-1-ium chloride | A549 (Lung Cancer) | IC50 | 32.43 µM | nwmedj.org |

| (2E,6E)-2,6-bis(2,3-dimethoxybenzylidine) cyclohexanone (DMCH) | HT29 (Colon Cancer) | IC50 | 9.80 ± 0.55 µg/mL | mdpi.com |

| (2E,6E)-2,6-bis(2,3-dimethoxybenzylidine) cyclohexanone (DMCH) | SW620 (Colon Cancer) | IC50 | 7.50 ± 1.19 µg/mL | mdpi.com |

| 4-(1,2,4-oxadiazol-5-yl)piperidine-1-carboxamide (Compound 12a) | DU-145 (Prostate Cancer) | GI50 | 120 nM | nih.gov |

| 3,5-bis(benzylidene)piperidin-4-ones | HSC-2, HSC-4, HL-60 | CC50 | Mainly submicromolar for N-acryloyl derivatives | researchgate.net |

In Vitro Antioxidant Activity Assessment

The piperidine ring is considered a valuable scaffold for developing compounds with potent antioxidant activity. innovareacademics.in The planar nature of this heterocyclic nucleus allows for the introduction of various substituent groups, which can modulate its biological effects. innovareacademics.in

Studies on derivatives combining thiophene and piperazine scaffolds have yielded compounds with significant antioxidant properties. ijnrd.org In a DPPH (2,2-diphenyl-1-picrylhydrazyl) assay, synthesized derivatives (7a-j) demonstrated over 90% scavenging of free radicals at a concentration of 400 µg/ml, an activity level nearly comparable to the standard antioxidant, ascorbic acid (97.5%). ijnrd.org Another study investigated the antioxidant potential of 1-benzyl-1-(2-methyl-3-oxo-3-(p-tolyl)propyl) piperidin-1-ium chloride using DPPH and CUPRAC (CUPric Reducing Antioxidant Capacity) methods. nwmedj.org The results indicated that this specific piperidine molecule exhibited limited DPPH radical scavenging activity compared to ascorbic acid. nwmedj.org

The antioxidant activity of compounds is often evaluated through various assays that measure different aspects of their radical-scavenging or reducing capabilities. peerj.com Assays such as the ferric ion (Fe3+) reducing antioxidant power (FRAP), thiobarbituric acid reactive species (TBARS), and protein carbonylation (PC) are commonly used to build a comprehensive antioxidant profile. peerj.com For instance, a series of new flavone (B191248) derivatives bearing a piperazine moiety were assessed for their antioxidant activity using multiple methods, including superoxide (B77818) anion radical scavenging, hydroxyl radical scavenging, DPPH, and ABTS (2,2'-azino-di(3-ethylbenzthiazoline sulphonate) radical cation) scavenging. epa.gov While these flavone analogues showed a broad spectrum of activity, their potency was generally lower than that of standard antioxidants like ascorbic acid and butylated hydroxytoluene (BHT). epa.gov

Table 3: In Vitro Antioxidant Activity of Related Piperidine and Thiophene Derivatives

| Compound/Derivative Type | Assay | Concentration | Result | Reference |

|---|---|---|---|---|

| Thiophene-piperazine derivatives (7a-j) | DPPH Free Radical Scavenging | 400 µg/ml | >90% scavenging activity | ijnrd.org |

| Ascorbic Acid (Reference) | DPPH Free Radical Scavenging | 400 µg/ml | 97.5% scavenging activity | ijnrd.org |

| 1-benzyl-1-(2-methyl-3-oxo-3-(p-tolyl)propyl) piperidin-1-ium chloride | DPPH Radical Scavenging | Not specified | Limited activity compared to Ascorbic Acid | nwmedj.org |

| Piperazinyl flavone analogues | Total Antioxidant Status (TAS) via ABTS | Not specified | 209.6 ± 6.1 to 391.1 ± 8.2 µM TE/g | epa.gov |

| Piperazinyl flavone analogues | Total Antioxidant Capacity (TAC) via FRAP | Not specified | 10.8 ± 0.5 to 49.5 ± 0.5 µM TE/g | epa.gov |

Advanced Analytical Methodologies for Characterization and Purity Assessment

Chromatographic Techniques for Purity, Quantification, and Enantiomeric Separation

Chromatographic techniques are fundamental in the analysis of Piperidin-4-yl(thiophen-2-yl)methanone, enabling the separation of the main compound from impurities and potential enantiomers.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a cornerstone for the purity and quantification analysis of Piperidin-4-yl(thiophen-2-yl)methanone. Reversed-phase HPLC (RP-HPLC) is commonly the method of choice, utilizing a non-polar stationary phase and a polar mobile phase.

Detailed research findings for the analysis of related piperidone and thiophene (B33073) compounds suggest that a robust HPLC method for Piperidin-4-yl(thiophen-2-yl)methanone can be developed. For instance, a validated RP-HPLC method for a piperidone analogue of curcumin (B1669340) utilized a C18 column with an isocratic mobile phase, achieving good separation and quantification. researchgate.netscholars.direct Similarly, methods for thiophenic compounds often employ C18 columns with acetonitrile (B52724) and water-based mobile phases, sometimes with additives like phosphoric or formic acid to improve peak shape. sielc.commdpi.com

Enantiomeric separation of chiral compounds containing a piperidine (B6355638) or thiophene moiety has been successfully achieved using HPLC with chiral stationary phases (CSPs). mdpi.com For Piperidin-4-yl(thiophen-2-yl)methanone, which is achiral, this would only be relevant if chiral derivatives were synthesized. However, the principles of chiral HPLC are well-established for related structures. acs.org

Table 1: Illustrative HPLC Method Parameters for Analysis of Piperidin-4-yl(thiophen-2-yl)methanone

| Parameter | Condition |

| Column | C18, 250 mm x 4.6 mm, 5 µm |

| Mobile Phase | Acetonitrile and 0.1% Phosphoric Acid in Water (Gradient or Isocratic) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at an appropriate wavelength (e.g., 254 nm or 280 nm) |

| Column Temperature | 30 °C |

| Injection Volume | 10 µL |

Note: These parameters are illustrative and would require optimization for the specific analysis of Piperidin-4-yl(thiophen-2-yl)methanone.

Ultra-Performance Liquid Chromatography (UPLC)

Ultra-Performance Liquid Chromatography (UPLC) represents a significant advancement over traditional HPLC, offering faster analysis times and improved resolution by utilizing columns with sub-2 µm particle sizes. mdpi.com This technique is particularly advantageous for high-throughput screening and the analysis of complex mixtures.

For the analysis of ketones and heterocyclic compounds like Piperidin-4-yl(thiophen-2-yl)methanone, UPLC can provide significant benefits. waters.comnih.gov The increased efficiency of UPLC systems allows for rapid separation of the main compound from its impurities, leading to higher productivity in a laboratory setting. waters.com A UPLC method for ketone body analysis demonstrated rapid and efficient separation, which is transferable to other ketone-containing compounds. nih.govresearchgate.net

Table 2: Potential UPLC Method Parameters for High-Throughput Analysis

| Parameter | Condition |

| Column | Acquity UPLC BEH C18, 50 mm x 2.1 mm, 1.7 µm |

| Mobile Phase | A: 0.1% Formic Acid in Water, B: 0.1% Formic Acid in Acetonitrile (Gradient) |

| Flow Rate | 0.5 mL/min |

| Detection | UV-Vis/PDA or Mass Spectrometry (MS) |

| Column Temperature | 40 °C |

| Injection Volume | 1-2 µL |

Note: These parameters are based on general UPLC methods for small molecules and would need specific development.

Gas Chromatography (GC)

Gas Chromatography (GC), particularly when coupled with a mass spectrometer (GC-MS), is a powerful tool for the analysis of volatile and thermally stable compounds. While Piperidin-4-yl(thiophen-2-yl)methanone may require derivatization to improve its volatility and thermal stability, GC-MS can provide detailed structural information and is highly sensitive.

Studies on related piperidine derivatives have shown the utility of GC-MS in their identification and quantification. scholars.directcmbr-journal.comnih.gov Derivatization, such as silylation or acylation, can be employed to enhance the chromatographic properties of the analyte. researchgate.net The analysis of thiophene derivatives in plant extracts has also been successfully performed using capillary GLC and GLC-MS, demonstrating the technique's capability to separate complex mixtures of related compounds. znaturforsch.com

Table 3: General GC-MS Parameters for the Analysis of Piperidin-4-yl(thiophen-2-yl)methanone (potentially after derivatization)

| Parameter | Condition |

| Column | DB-5ms (or equivalent), 30 m x 0.25 mm, 0.25 µm film thickness |

| Carrier Gas | Helium at a constant flow rate |

| Inlet Temperature | 250 °C |

| Oven Program | Initial temperature of 100°C, ramped to 280°C |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| Mass Analyzer | Quadrupole or Time-of-Flight (TOF) |

Note: The specific temperature program and derivatization method would need to be optimized.

Supercritical Fluid Chromatography (SFC)

Supercritical Fluid Chromatography (SFC) has emerged as a valuable "green" alternative to normal-phase HPLC, particularly for chiral separations. selvita.comchromatographyonline.com Utilizing supercritical carbon dioxide as the primary mobile phase component, SFC offers faster separations and reduced organic solvent consumption. selvita.com

For the enantiomeric separation of chiral compounds, SFC coupled with chiral stationary phases is highly effective. researchgate.netnih.gov While Piperidin-4-yl(thiophen-2-yl)methanone itself is achiral, SFC would be the technique of choice for resolving enantiomers of its chiral derivatives or related chiral piperidine compounds. Polysaccharide-based CSPs are commonly used and have demonstrated broad applicability in SFC. chromatographyonline.comafmps.be

Table 4: Illustrative SFC Screening Conditions for Chiral Separation of a Related Compound

| Parameter | Condition |

| Columns (Screening) | Chiralpak AD-H, Chiralcel OD-H, etc. |

| Mobile Phase | Supercritical CO2 and a modifier (e.g., Methanol, Ethanol) with an additive (e.g., Diethylamine) |

| Flow Rate | 2-4 mL/min |

| Back Pressure | 150 bar |

| Detection | UV-Vis/PDA |

| Column Temperature | 35-40 °C |

Note: This represents a typical screening approach to find a suitable chiral separation method.

Hyphenated Techniques for Enhanced Characterization and Impurity Profiling

Hyphenated techniques, which couple a separation method with a powerful detection technique like mass spectrometry, are indispensable for the comprehensive characterization of APIs and their impurities.

Liquid Chromatography-Mass Spectrometry (LC-MS)

Liquid Chromatography-Mass Spectrometry (LC-MS) and its tandem version (LC-MS/MS) are the definitive tools for impurity profiling of Piperidin-4-yl(thiophen-2-yl)methanone. This technique provides not only the retention time of a compound but also its mass-to-charge ratio (m/z), which is crucial for identification.

LC-MS/MS is instrumental in creating "fingerprints" of impurity profiles, which can be used to monitor batch-to-batch consistency and identify new or unknown impurities. nih.gov The fragmentation patterns generated in MS/MS experiments provide valuable structural information that can help in the tentative identification of impurities even when reference standards are not available. This is particularly important for controlling potentially genotoxic impurities, which must be monitored at very low levels. frontiersin.org

Table 5: Typical LC-MS/MS Approach for Impurity Profiling

| Step | Description |

| 1. LC Separation | A UPLC or HPLC method is developed to achieve good separation of the API from all potential impurities. |

| 2. Full Scan MS | A high-resolution mass spectrometer (e.g., TOF or Orbitrap) is used to obtain accurate mass measurements of the API and all detected impurities, allowing for the determination of their elemental compositions. |

| 3. MS/MS Fragmentation | Tandem mass spectrometry is performed on the parent ions of the API and impurities to generate characteristic fragmentation patterns. |

| 4. Structure Elucidation | The fragmentation data of the impurities are compared to that of the API to propose structures for process-related impurities and degradation products. |

This systematic approach ensures a thorough understanding of the impurity profile of Piperidin-4-yl(thiophen-2-yl)methanone, which is essential for ensuring its safety and efficacy as a pharmaceutical compound.

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) stands as a cornerstone analytical technique for the characterization and purity assessment of semi-volatile and volatile compounds. For a molecule such as Piperidin-4-yl(thiophen-2-yl)methanone, with a molecular weight of 195.28 g/mol , GC-MS offers a robust method for its identification and the determination of potential impurities. The technique combines the superior separation capabilities of gas chromatography with the highly specific detection and structural elucidation power of mass spectrometry.

In a typical GC-MS analysis, the sample is first vaporized and introduced into the GC column. The separation of components within the sample mixture is achieved based on their differential partitioning between a stationary phase (a high-boiling point liquid coated on an inert solid support) and a mobile phase (an inert gas, such as helium or nitrogen). Compounds with higher volatility and lower affinity for the stationary phase travel through the column more quickly, resulting in shorter retention times.

Following separation in the GC column, the isolated molecules enter the mass spectrometer, where they are ionized, typically through electron ionization (EI). This high-energy ionization process (usually at 70 eV) not only creates a molecular ion (M⁺) but also induces fragmentation of the molecule in a reproducible manner. The resulting mass spectrum, a plot of ion abundance versus mass-to-charge ratio (m/z), serves as a chemical fingerprint, allowing for the identification of the compound by comparing the spectrum to library data or by interpreting the fragmentation pattern.

Detailed Research Findings

While specific, publicly available research detailing the complete GC-MS analysis of Piperidin-4-yl(thiophen-2-yl)methanone is limited, the fragmentation pattern can be reliably predicted based on the well-established principles of mass spectrometry and the known fragmentation of its constituent chemical moieties: the piperidine ring, the ketone linker, and the thiophene ring.

The molecular ion peak for Piperidin-4-yl(thiophen-2-yl)methanone would be expected at an m/z of 195. The fragmentation of this molecular ion is anticipated to proceed through several key pathways, primarily driven by the stability of the resulting fragment ions.

One of the most significant fragmentation pathways for ketones is alpha-cleavage , which involves the breaking of the carbon-carbon bond adjacent to the carbonyl group. For Piperidin-4-yl(thiophen-2-yl)methanone, this can occur on either side of the ketone.

Cleavage between the carbonyl carbon and the thiophene ring: This would result in the formation of a stable thenoyl cation (C₅H₃OS⁺) with an expected m/z of 111. This is a highly probable fragmentation due to the resonance stabilization of the acylium ion. The corresponding piperidin-4-yl radical would not be detected.

Cleavage between the carbonyl carbon and the piperidine ring: This alpha-cleavage would lead to the formation of a piperidin-4-yl-carbonyl cation. However, a more dominant fragmentation pathway involves the piperidine ring itself.

The piperidine ring is known to undergo characteristic fragmentation. A primary fragmentation of the molecular ion often involves the loss of a hydrogen atom to form an [M-1]⁺ ion at m/z 194. Further fragmentation of the piperidine ring can occur through the loss of ethene (C₂H₄) or propene (C₃H₆), leading to various smaller fragment ions. A significant fragmentation pathway for 4-substituted piperidines involves cleavage of the bonds adjacent to the nitrogen atom, leading to the formation of stable iminium ions.

A key fragmentation pathway for the piperidine moiety in this structure is the cleavage of the C4-C(O) bond, leading to the formation of the thenoyl cation as mentioned above. Another possibility is the fragmentation of the piperidine ring itself. For instance, cleavage at the C2-C3 and C5-C6 bonds of the piperidine ring could lead to the formation of various charged fragments.

The thiophene ring itself is relatively stable under electron ionization, and its own fragmentation would contribute to the lower mass region of the spectrum. The characteristic ions for thiophene include the molecular ion at m/z 84 and fragments at m/z 58 and 45.

Based on these principles, a predicted GC-MS fragmentation pattern for Piperidin-4-yl(thiophen-2-yl)methanone is presented below.

Predicted GC-MS Data for Piperidin-4-yl(thiophen-2-yl)methanone

| m/z (Mass-to-Charge Ratio) | Proposed Fragment Ion | Proposed Structure of Fragment | Significance |

|---|---|---|---|

| 195 | [M]⁺ | [C₁₀H₁₃NOS]⁺ | Molecular Ion |

| 111 | [C₅H₃OS]⁺ | Thenoyl cation | Result of alpha-cleavage |

| 84 | [C₄H₄S]⁺ | Thiophene cation | Fragmentation of the thiophene moiety |

Purity Assessment